molecular formula C14H9Br B089151 1-Bromo-4-(phenylethynyl)benzene CAS No. 13667-12-4

1-Bromo-4-(phenylethynyl)benzene

Cat. No. B089151
CAS RN: 13667-12-4
M. Wt: 257.12 g/mol
InChI Key: XLHCHVUFUPJPEO-UHFFFAOYSA-N
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Description

1-Bromo-4-(phenylethynyl)benzene is a compound of interest in the field of organic chemistry due to its versatile applications in the synthesis of complex molecules, materials science, and its unique photophysical properties. The compound serves as a building block for the construction of conjugated polymers and small molecules with potential applications in optoelectronic devices.

Synthesis Analysis

The synthesis of 1-Bromo-4-(phenylethynyl)benzene typically involves the Wittig-Horner reaction or palladium-catalyzed cross-coupling reactions. These methods provide a straightforward route to obtain the target compound efficiently. For instance, the Wittig-Horner reaction of benzophenone with (4-bromobenzyl)phosphonic acid dimethyl ester has been reported to yield 1-Bromo-4-(phenylethynyl)benzene with specific steric configurations that are beneficial for further chemical modifications (Liang Zuo-qi, 2015).

Molecular Structure Analysis

The molecular structure of 1-Bromo-4-(phenylethynyl)benzene has been characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography. These studies reveal the planarity and conjugation extent of the molecule, which are crucial for its electronic and optical properties. For example, X-ray crystallography has been utilized to investigate the crystal structure, confirming the expected molecular geometry and providing insights into intermolecular interactions (S. V. Lindeman et al., 1994).

Chemical Reactions and Properties

1-Bromo-4-(phenylethynyl)benzene participates in various chemical reactions, including further bromination, functionalization, and polymerization. These reactions expand its utility in synthesizing novel materials and compounds with desired properties. The chemical reactivity is influenced by the presence of the bromo and ethynyl groups, which can undergo substitution and addition reactions, respectively.

Physical Properties Analysis

The physical properties of 1-Bromo-4-(phenylethynyl)benzene, such as melting point, boiling point, and solubility, are determined by its molecular structure. These properties are essential for processing and applications in material science. The compound's photophysical properties, including fluorescence and emission quantum yields, are of particular interest for applications in light-emitting devices (Liang Zuo-qi, 2015).

Scientific Research Applications

  • Building Blocks for Molecular Electronics : Aryl bromides like 1-Bromo-4-(phenylethynyl)benzene are used as precursors for molecular wires in electronics. They facilitate efficient synthetic transformations for creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires (Stuhr-Hansen et al., 2005).

  • Fluorescence Properties : The synthesis and investigation of the fluorescence properties of 1-Bromo-4-(phenylethynyl)benzene derivatives have been conducted. These studies explore the compound's photoluminescence in both solution and solid state, indicating potential applications in materials science (Liang Zuo-qi, 2015).

  • Optical Non-linearity : Phenylethynyl substituted benzenes, including 1-Bromo-4-(phenylethynyl)benzene, demonstrate increased third-order optical non-linearity, which is beneficial for applications in nonlinear optics and photonics (Kondo et al., 1995).

  • Synthesis of Graphene Nanoribbons : 1-Bromo-4-(phenylethynyl)benzene serves as a precursor for the bottom-up synthesis of graphene nanoribbons. These nanoribbons have controlled edge morphology and narrow widths, which are significant for advanced material applications (Patil et al., 2012).

  • Chemical Synthesis Techniques : The compound is used in chemical synthesis, demonstrating its versatility as a building block in organic chemistry. For example, it's involved in practical one-pot synthesis protocols to create diarylacetylenes (Chen et al., 2021).

Safety And Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective measures .

properties

IUPAC Name

1-bromo-4-(2-phenylethynyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHCHVUFUPJPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60302931
Record name 1-bromo-4-(phenylethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60302931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(phenylethynyl)benzene

CAS RN

13667-12-4
Record name 13667-12-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-4-(phenylethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60302931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

28.3 g (0.10 mol) of p-bromoiodobenzene, 10.2 g (0.10 mol) of phenylacetylene, 701 mg (1 mmol) of bis(triphenylphosphine)palladium(II)dichloride, and 190 mg (1 mmol) of copper (I) iodide were placed in a 1000-mL three-neck flask, and nitrogen substitution was carried out. Then, 350 mL of tetrahydrofuran and 18 mL of triethylamine were added thereto, and the mixture was stirred at room temperature for 12 hours. After the reaction, the reaction mixture washed with a 3% hydrochloric acid aqueous solution, and the aqueous phase was extracted with ethyl acetate. The extracted solution combined with the organic phase washed with brine and dried with magnesium sulfate. The mixture was filtered through celite, florisil, and alumina, and a solid obtained by the concentration of the filtrate was recrystallized with hexane to give 15 g of a solid that was the target substrate in the yield of 58%.
Quantity
28.3 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
701 mg
Type
catalyst
Reaction Step One
Quantity
190 mg
Type
catalyst
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
solvent
Reaction Step Two
Name
Yield
58%

Synthesis routes and methods II

Procedure details

In a 500 mL three-necked flask were placed 14 g (51 mmol) of p-bromoiodobenzene, 5.2 g (52 mmol) of phenylacetylene, and 98 mg (0.50 mmol) of copper(I) iodide. After the atmosphere in the flask was placed with nitrogen, 200 mL of tetrahydrofuran (THF) and 9.0 mL of triethylamine (Et3N) were added to the flask, and the mixture was degassed by being stirred under reduced pressure. To this mixture was added 0.34 mg (0.50 mmol) of bis(triphenylphosphine)palladium(II) dichloride, and the mixture was stirred under nitrogen stream at room temperature for 20 hours. After a predetermined time, a 3% hydrochloric acid was added to the mixture, and an aqueous layer and an organic layer were separated in the mixture. Then, an organic substance was extracted with ethyl acetate from the aqueous layer. The obtained extract was washed with a saturated aqueous sodium chloride solution together with the organic layer and then dried over magnesium sulfate. The mixture was subjected to suction filtration through Celite (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 531-16855), Florisil (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 540-00135), and alumina, and the filtrate was condensed to obtain a solid. The obtained solid was recrystallized with hexane, so that, 7.41 g of target light-brown powder was obtained with a yield of 55%.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
98 mg
Type
catalyst
Reaction Step Five
Quantity
0.34 mg
Type
catalyst
Reaction Step Six
Quantity
9 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

Into a 1000-mL three-neck flask were added 28.3 g (0.10 mol) of p-bromoiodobenzene, 10.2 g (0.10 mol) of phenylacetylene, 701 mg (1 mmol) of bis(triphenylphosphine)palladium(II)dichloride, and 190 mg (1 mmol) of copper(I) iodide, and nitrogen substitution was carried out. Then, 350 mL of tetrahydrofuran and 18 mL of triethylamine were added thereto, and the mixture was stirred at room temperature for 12 hours. After the reaction, the reaction mixture was washed with a 3% hydrochloric acid aqueous solution, and an aqueous phase was extracted with ethyl acetate. The extract combined with an organic phase was washed with a saturated saline solution and then dried with magnesium sulfate. The mixture was filtered through Celite (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 531-16855, the same product was used hereinafter), Florisil (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 540-00135, the same product was used hereinafter), and alumina, and a solid obtained by the concentration of the filtrate was recrystallized with hexane to give 15 g of the target product as a solid at a yield of 58%.
Quantity
28.3 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
701 mg
Type
catalyst
Reaction Step One
Quantity
190 mg
Type
catalyst
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-4-(phenylethynyl)benzene
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Citations

For This Compound
77
Citations
HM Hassaneen, KM Dawood, MSM Ahmed… - 2015 - pdfs.semanticscholar.org
Two 1-bromo-4-ethynylbenzene candidates were synthesized from 1-bromo-4-iodobenzene via Sonogashira coupling then sequentially employed in Suzuki coupling with arylboronic …
Number of citations: 3 pdfs.semanticscholar.org
X Shen, DM Ho, RA Pascal - Journal of the American Chemical …, 2004 - ACS Publications
Four large, 6-fold symmetric, polyphenylene hydrocarbons have been prepared by short syntheses that chiefly employed alkyne trimerization, palladium-catalyzed coupling, and Diels−…
Number of citations: 68 pubs.acs.org
J Chen, X Zhang, J Wu, R Wang, C Lei… - Organic & Biomolecular …, 2021 - pubs.rsc.org
A practical one-pot protocol has been developed to synthesize diarylacetylenes from arylaldehydes by treatment with 1-(arylmethyl)benzotriazoles and LiN(SiMe3)2. The reaction …
Number of citations: 4 pubs.rsc.org
F Esteban, L Boughani, JLG Ruano, A Fraile… - Organic & …, 2017 - pubs.rsc.org
In this work, the addition of Grignard reagents to arylsulfonylacetylenes, which undergoes an “anti-Michael addition”, resulting in their alkynylation under very mild conditions is …
Number of citations: 9 pubs.rsc.org
X Wang, L Sun, M Wang, G Maestri… - European Journal of …, 2022 - Wiley Online Library
Aromatic triangular tri‐palladium cations 1–3, abbreviated as [Pd 3 ] + , have shown interesting photoelectric properties, Lewis basic character, and excellent activities in catalytic …
T Kamikawa, T Hayashi - The Journal of Organic Chemistry, 1998 - ACS Publications
Dichloro[(2-dimethylamino)propyldiphenylphosphine]palladium (PdCl 2 (alaphos)) was found to be much more effective as catalyst than other palladium complexes for cross-coupling …
Number of citations: 62 pubs.acs.org
S Shi, Y Zhang - Synlett, 2007 - thieme-connect.com
… In the reaction of 1-bromo-4-iodobenzene with phenylacetylene, 1,4-biphenyl-ethynylbenzene was isolated as a byproduct, and 1-bromo-4-phenylethynyl benzene was obtained in a …
Number of citations: 23 www.thieme-connect.com
A Eskandari, M Jafarpour… - Applied …, 2019 - Wiley Online Library
In this study, synthesis, characterization and catalytic performance of a novel supramolecular photocatalytic system including palladium (II) encapsulated within amine‐terminated poly (…
Number of citations: 13 onlinelibrary.wiley.com
DF Vogelsang, JE Dannatt, BW Schoen… - ACS Applied Nano …, 2019 - ACS Publications
Closed double-decker shaped silsesquioxanes (DDSQ-(Ph) 8 -2((Me)(R))) with R as phenyl, para-phenylamine, and para-phenylethynyl phenyl were synthesized. Isolation of nearly …
Number of citations: 5 pubs.acs.org
M Kim, CH Ryu, JH Hong, JH Lee, H Hwang… - Inorganic Chemistry …, 2020 - pubs.rsc.org
Two o-carboranyl compounds containing 1,2,4-triazole groups, each appended with an N-aryl ring (either N-phenyl or N-diisopropylphenyl), were strategically designed and prepared …
Number of citations: 17 pubs.rsc.org

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